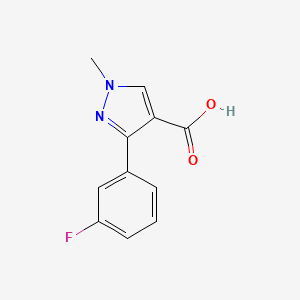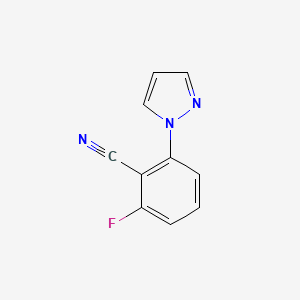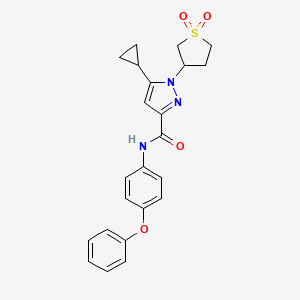![molecular formula C23H26N2O4S B2735946 N-(4-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)phenyl)acetamide CAS No. 1448078-77-0](/img/structure/B2735946.png)
N-(4-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)phenyl)acetamide is a complex organic compound often utilized in advanced scientific research. Its intricate structure makes it a subject of interest in the fields of chemistry, biology, medicine, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of this compound can be accomplished through a multi-step process involving selective reactions. Key steps include the formation of the azabicyclo[3.2.1]octane core, the addition of the phenylsulfonyl group, and subsequent acetamide coupling.
Formation of Azabicyclo[3.2.1]octane Core: : This is achieved via an intramolecular cyclization reaction, typically starting from a suitably protected amino alcohol precursor under acidic conditions to yield the azabicyclooctane skeleton.
Phenylsulfonyl Group Addition:
Coupling with Acetamide: : The final step involves the reaction of the intermediate with an acetamide derivative under mild conditions to form the target compound.
Industrial Production Methods: : Industrial-scale synthesis of this compound would likely follow similar routes but with optimization for high yield and purity. This might include the use of catalytic systems, continuous flow reactors, and automated purification techniques to handle large volumes efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the phenyl and acetamide moieties, using agents such as potassium permanganate or chromium trioxide.
Reduction: : Selective reduction can be performed on the keto group using mild reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: : Nucleophilic substitution reactions at the phenyl ring can be achieved using halogenated derivatives and strong nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous or organic solvents at controlled temperatures.
Reduction: : Sodium borohydride in methanol or ethanol under mild heating.
Substitution: : Sodium hydroxide or other bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: : Carboxylic acid derivatives and sulfonic acids.
Reduction: : Hydroxy derivatives and reduced amides.
Substitution: : Halogenated phenyl derivatives or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: : N-(4-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)phenyl)acetamide is used as an intermediate in complex organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: : Its interactions with biological macromolecules are studied to understand binding mechanisms and enzyme inhibition. It serves as a model compound in molecular biology for receptor-ligand studies.
Medicine: : The compound is explored for its potential therapeutic properties, particularly in neurological conditions, due to its ability to interact with certain neurotransmitter receptors.
Industry: : In industrial settings, it is utilized in the development of new materials, including polymers and advanced composites, due to its unique structural properties.
Mecanismo De Acción
Molecular Targets and Pathways: : The mechanism of action involves its interaction with specific molecular targets such as enzymes and receptors. The phenylsulfonyl and acetamide groups are key in modulating the binding affinity and selectivity towards these targets. Pathways include inhibition of enzymatic activities, modulation of receptor function, and potential alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Uniqueness: : The unique structure of N-(4-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)phenyl)acetamide, particularly the azabicyclo[3.2.1]octane core, distinguishes it from other similar compounds. This core structure confers specific stereochemical properties that influence its biological activity and chemical reactivity.
Similar Compounds
N-(4-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-2-azabicyclo[2.2.1]heptan-8-yl)ethyl)phenyl)acetamide
N-(4-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-1-azabicyclo[3.3.1]nonan-8-yl)ethyl)phenyl)acetamide
N-(4-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-6-azabicyclo[3.1.1]heptan-8-yl)ethyl)phenyl)acetamide
These compounds share similar frameworks but differ in their bicyclic core structures, which in turn affect their chemical and biological properties.
N-(4-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[32
Propiedades
IUPAC Name |
N-[4-[2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-oxoethyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S/c1-16(26)24-18-9-7-17(8-10-18)13-23(27)25-19-11-12-20(25)15-22(14-19)30(28,29)21-5-3-2-4-6-21/h2-10,19-20,22H,11-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAODWGTSKOUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorobenzenesulfonyl)-N-[(4-methoxyphenyl)methyl]azetidine-1-carboxamide](/img/structure/B2735865.png)
![2-methyl-2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2735866.png)


![7-Chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2735872.png)


![N-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2735875.png)
![1-benzyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2735876.png)




